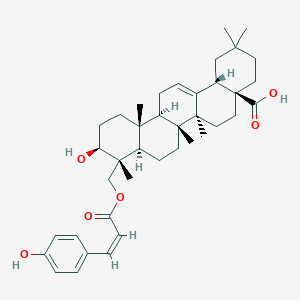

(23Z)-Coumaroylhederagenin

描述

Overview of Pentacyclic Triterpenoids and Saponins (B1172615) in Phytochemistry

Pentacyclic triterpenoids are a class of naturally occurring organic compounds derived from the six-isoprene unit precursor, squalene. mdpi.comnih.gov Their structure is characterized by a skeleton of 30 carbon atoms arranged in five rings. nih.gov These compounds are secondary metabolites found in a wide variety of plants, fungi, and marine organisms, where they are thought to play a defensive role against pathogens. mdpi.comnih.gov

Saponins are a diverse group of glycosides, which are compounds containing a carbohydrate molecule (glycone) bound to a non-carbohydrate moiety (aglycone or sapogenin). In the case of triterpenoid (B12794562) saponins, the aglycone is a pentacyclic triterpenoid. nih.gov The presence of both a hydrophobic triterpenoid structure and a hydrophilic sugar chain gives saponins their characteristic amphipathic nature and surface-active properties. nih.gov

In phytochemistry, the study of these compounds is significant due to their vast structural diversity and a wide range of reported biological activities. mdpi.comnih.gov Researchers have been particularly interested in their potential pharmacological applications, including anti-inflammatory, antiviral, and anticancer effects. nih.govmdpi.com The complex structures of these molecules often make chemical synthesis challenging, positioning plants as a crucial source for their isolation and study. nih.gov

Hederagenin (B1673034) as a Foundational Sapogenin in Natural Product Research

Hederagenin is a prominent pentacyclic triterpenoid of the oleanane (B1240867) type, first discovered in 1849 in the seeds of English ivy. rsc.org It serves as the aglycone core for a multitude of saponins found in various medicinal plants. rsc.orgresearchgate.net Hederagenin itself, and its glycosidic derivatives, have been the subject of extensive research due to their diverse and potent biological activities. mdpi.comrsc.org

Studies have demonstrated that hederagenin and its derivatives exhibit a broad spectrum of pharmacological effects, including anti-tumor, anti-inflammatory, anti-depressant, and antiviral properties. rsc.orgnih.gov This wide range of activities has established hederagenin as a valuable scaffold in the development of new therapeutic agents. mdpi.com The C-3, C-12, C-13, C-23, and C-28 positions on the hederagenin molecule are key sites for structural modifications, allowing for the synthesis of novel derivatives with potentially enhanced potency and selectivity. nih.gov

Contextualizing (23Z)-Coumaroylhederagenin within the Oleanane Framework

This compound is a naturally occurring derivative of hederagenin. biosynth.com It belongs to the oleanane-type triterpenoids, a major class of pentacyclic triterpenes characterized by a specific five-ring carbon skeleton. mdpi.comtandfonline.com The oleanane framework is a common feature in many bioactive saponins. mdpi.com

The defining feature of this compound is the esterification of a (Z)-coumaroyl group at the C-23 position of the hederagenin backbone. acs.org This structural modification distinguishes it from hederagenin and other derivatives, and it is this specific substitution that contributes to its unique chemical properties and biological activities. The "23Z" designation refers to the stereochemistry of the coumaroyl moiety attached to the hederagenin structure.

Chemical Profile of this compound

Molecular Structure and Chemical Formula

This compound is an oleanane-type triterpene. tandfonline.com Its chemical formula is C39H54O6, and it has a molecular weight of 618.80 g/mol . biosynth.com The structure consists of the pentacyclic hederagenin core with a (Z)-coumaroyl group attached at the C-23 position. acs.org

| Property | Value |

| Chemical Formula | C39H54O6 |

| Molecular Weight | 618.80 g/mol |

| CAS Number | 654678-61-2 |

Spectroscopic Data (NMR, Mass Spectrometry)

The structure of this compound has been elucidated using various spectroscopic methods. tandfonline.comresearchgate.net High-Resolution Electron Ionization Mass Spectrometry (HREIMS) confirms the molecular formula. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as 2D NMR techniques like HMBC and NOESY, have been instrumental in determining the precise connectivity and stereochemistry of the molecule. acs.org Key HMBC correlations show a link between H-23 and the carbonyl carbon of the coumaroyl group (C-9'), confirming its attachment at the C-23 position. acs.org The mass spectrum of the compound shows characteristic fragmentation peaks for oleanolic acid and a coumaroyl moiety. acs.org

Natural Occurrence and Isolation

Plant Sources

This compound has been isolated from several plant species. Notably, it has been identified in the whole plant of Ludwigia octovalvis. tandfonline.comresearchgate.net It has also been found in Hedera species. biosynth.com More recent research has also identified its presence in Kolkwitzia amabilis. mdpi.comresearchgate.net

Isolation and Purification Methodologies

The isolation of this compound from plant material typically involves extraction with a solvent such as methanol (B129727). acs.org The resulting crude extract then undergoes a series of chromatographic separations to purify the compound. acs.org These purification steps often include column chromatography over silica (B1680970) gel, followed by further purification using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound. acs.org

Biological and Pharmacological Activities

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various human tumor cell lines. tandfonline.comresearchgate.net In one study, it was tested against oral epidermoid carcinoma (KB) and colorectal carcinoma (HT29) cell lines, showing IC50 values in the range of 1.2-3.6 µM. acs.orgresearchgate.net Its potency was found to be comparable to the clinically used anticancer drug etoposide. acs.org This suggests its potential as a lead compound in the development of new anticancer agents.

Anti-inflammatory and Antioxidant Properties

This compound is reported to possess anti-inflammatory and antioxidative properties. biosynth.com These activities are attributed to its ability to modulate cell signaling pathways. biosynth.com Its antioxidant capacity suggests a potential role in mitigating conditions related to oxidative stress. biosynth.com

Other Investigated Biological Effects

The biological activities of this compound and its isomer, (23E)-coumaroylhederagenin, have been a subject of interest. For instance, (23E)-coumaroylhederagenin has been shown to have a notable inhibitory effect on ATP-citrate lyase (ACL), with an IC50 value of 4.7 μM. mdpi.comdntb.gov.ua

Structure

3D Structure

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-34(2)19-21-39(33(43)44)22-20-37(5)27(28(39)23-34)12-13-30-35(3)17-16-31(41)36(4,29(35)15-18-38(30,37)6)24-45-32(42)14-9-25-7-10-26(40)11-8-25/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44)/b14-9-/t28-,29+,30+,31-,35-,36-,37+,38+,39-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFPLZLTXJYXMM-DMMZMUBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)COC(=O)/C=C\C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Origins and Distribution of 23z Coumaroylhederagenin

Isolation from Ludwigia octovalvis

(23Z)-Coumaroylhederagenin was first isolated from the whole plant of Ludwigia octovalvis. acs.orgpolimi.itnih.gov This aquatic plant, belonging to the Onagraceae family, is widely distributed in wet areas of Taiwan. acs.org In a study focused on the bioactive constituents of this plant, researchers successfully isolated and elucidated the structure of this compound along with its (23E) isomer and other triterpene acids. acs.orgpolimi.itnih.gov The isolation process involved extraction with methanol (B129727) followed by chromatographic separation techniques. acs.org Phytochemical analyses of Ludwigia octovalvis have revealed the presence of various classes of compounds, including flavonoids, phenolic acids, polyphenols, saponins (B1172615), sterols, and tannins. researchgate.netresearchgate.net

Identification in Alangium chinense

This compound has also been identified in Alangium chinense, a plant belonging to the family Alangiaceae. researchgate.netcqvip.com This deciduous shrub is found in tropical and subtropical regions of the Eastern Hemisphere, including China. e-century.usrsc.org In a phytochemical investigation of the fibrous roots of A. chinense, this compound and its (23E) isomer were identified among other known compounds. researchgate.net This was the first time these compounds were reported in the genus Alangium. researchgate.net The plant is known to be rich in various phytochemicals, including alkaloids, glycosides, and terpenoids. rsc.orgresearchgate.net

Presence within the Hedera Species and Broader Plant Genera

The core structure of this compound is hederagenin (B1673034), a triterpenoid (B12794562) saponin (B1150181) commonly found in the Hedera genus (ivy), which belongs to the Araliaceae family. mdpi.comwikipedia.org Hedera helix (common ivy), for example, is rich in triterpene saponins like hederacoside C and α-hederin, which are derivatives of hederagenin. mdpi.com While this compound itself is a derivative formed by the coumaroylation of hederagenin, the prevalence of hederagenin in Hedera species suggests a potential for the presence of its various esters, including coumaroyl derivatives.

Beyond the aforementioned species, a related compound, (23E)-coumaroylhederagenin, has been identified in Kolkwitzia amabilis, a member of the Caprifoliaceae family. nih.gov The presence of this closely related isomer suggests that the distribution of coumaroylhederagenin derivatives may extend to other plant families as well.

Chemotaxonomic Significance of this compound Distribution

The distribution of this compound and its related compounds across different plant families holds chemotaxonomic significance. Chemotaxonomy utilizes the chemical constituents of plants to understand their evolutionary relationships.

The presence of this compound in both the Onagraceae (Ludwigia octovalvis) and Alangiaceae (Alangium chinense) families is noteworthy. acs.orgresearchgate.net Similarly, the identification of the (23E) isomer in the Caprifoliaceae (Kolkwitzia amabilis) family further broadens the known distribution of these types of compounds. nih.gov The occurrence of these specific triterpenoid saponins in distantly related families could suggest convergent evolution of certain metabolic pathways.

The isolation of these compounds from Alangium chinense for the first time was considered a significant finding. researchgate.net The presence of such specialized secondary metabolites can serve as a chemical marker to differentiate between species and genera. Further research into the distribution of this compound and other related triterpenoids could provide valuable insights into the phylogenetic relationships between different plant taxa.

| Plant Species | Family | Compound(s) Identified |

| Ludwigia octovalvis | Onagraceae | This compound, (23E)-Coumaroylhederagenin acs.orgpolimi.itnih.gov |

| Alangium chinense | Alangiaceae | This compound, (23E)-Coumaroylhederagenin researchgate.netcqvip.com |

| Hedera helix | Araliaceae | Hederagenin (core structure) mdpi.com |

| Kolkwitzia amabilis | Caprifoliaceae | (23E)-Coumaroylhederagenin nih.gov |

Extraction, Isolation, and Purification Methodologies

Solvent Extraction Techniques for Plant Material

The initial step in isolating (23Z)-Coumaroylhederagenin and other triterpenoid (B12794562) saponins (B1172615) from plant material, such as the roots of Pulsatilla species, involves solid-liquid extraction using appropriate solvents. nih.govacs.org The choice of solvent and extraction method is critical for efficiently liberating saponins from the plant matrix while minimizing the co-extraction of undesirable compounds like chlorophyll (B73375) and lipids.

Commonly, polar organic solvents or aqueous-organic mixtures are employed due to the glycosidic nature of saponins. google.com Traditional methods like maceration, reflux extraction, and Soxhlet extraction are widely used. greenskybio.com Maceration involves soaking the dried and powdered plant material in a solvent for an extended period at room temperature. semanticscholar.org For instance, the powdered leaves of Hedera helix have been extracted via maceration with 99.8% methanol (B129727) for seven days. semanticscholar.org Reflux and Soxhlet extraction use heat to increase extraction efficiency, with the Soxhlet method providing a continuous extraction process. greenskybio.commdpi.com

More modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized to enhance efficiency. greenskybio.commdpi.com UAE employs acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and the release of intracellular contents. mdpi.com Studies have shown that UAE can be more efficient than maceration for extracting saponins. mdpi.com

Following the initial extraction with a solvent like methanol or ethanol, a liquid-liquid partitioning step is often performed. The crude extract is typically suspended in water and then partitioned against a series of organic solvents of increasing polarity. For saponin (B1150181) enrichment, partitioning with n-butanol is a common strategy, as saponins preferentially move into the n-butanol phase. longdom.org This step helps to separate the more polar saponins from other classes of compounds. The resulting n-butanol fraction, rich in saponins, is then concentrated and carried forward for chromatographic purification.

Table 1: Comparison of Solvent Extraction Techniques for Triterpenoid Saponins

| Extraction Method | Description | Common Solvents | Key Features |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period (days). greenskybio.comsemanticscholar.org | Methanol, Ethanol. greenskybio.comsemanticscholar.org | Simple, requires minimal equipment, but can be time-consuming. greenskybio.com |

| Heat Reflux Extraction (HRE) | Boiling the plant material in a solvent under reflux. mdpi.com | 80% Methanol. mdpi.com | Heat enhances extraction efficiency and speed compared to maceration. |

| Soxhlet Extraction | Continuous extraction using a specialized apparatus where solvent is repeatedly vaporized and condensed over the plant material. greenskybio.comuobaghdad.edu.iq | Ethanol. semanticscholar.orguobaghdad.edu.iq | More efficient and exhaustive than maceration, but requires heat. greenskybio.com |

| Ultrasonic-Assisted Extraction (UAE) | Using ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. greenskybio.commdpi.com | 80% Methanol. mdpi.com | Faster and often more efficient than traditional methods; operates at lower temperatures. mdpi.com |

Chromatographic Separation Strategies for Triterpenoid Saponins

Following initial extraction and partitioning, the resulting saponin-rich fraction is a complex mixture requiring further separation. Chromatography is the cornerstone of purification, and a combination of different chromatographic techniques is typically necessary to isolate a single saponin like this compound. longdom.orgmdpi.com The separation principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase.

The strategy usually involves a multi-step approach, starting with low-pressure column chromatography for initial fractionation, followed by high-resolution techniques like semi-preparative HPLC for final purification. mdpi.combuketov.edu.kz

Column chromatography is the primary method for the initial fractionation of the crude saponin extract. google.comsemanticscholar.org This technique separates compounds based on their differential adsorption to a solid stationary phase. The choice of stationary phase is crucial for effective separation.

Common stationary phases include:

Silica (B1680970) Gel: A polar adsorbent used in normal-phase chromatography. The crude extract is loaded onto the column, and elution is performed with a mobile phase gradient of increasing polarity, for example, a chloroform-methanol mixture. semanticscholar.orgmdpi.com Less polar compounds elute first, followed by more polar compounds like saponins.

Reversed-Phase (C18) Silica: A nonpolar stationary phase where separation is based on hydrophobicity. Elution is typically carried out with a gradient of decreasing polarity, such as a methanol-water mixture. google.com Polar compounds elute first.

Macroporous Adsorption Resin: Resins like Diaion HP-20 are polystyrene-based adsorbents used to separate saponins from other constituents like sugars and highly polar compounds. acs.org Elution is often performed with a stepwise gradient of methanol in water. acs.org

Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. mdpi.com It is often used as a final polishing step to remove impurities of different molecular weights.

During the process, the eluate is collected in multiple fractions, which are monitored by Thin Layer Chromatography (TLC) to identify and pool fractions containing compounds with similar retention factors (Rf). semanticscholar.orglongdom.org Fractions containing the target compound are then subjected to further purification.

Table 2: Typical Column Chromatography Systems for Triterpenoid Saponin Fractionation

| Stationary Phase | Mobile Phase System (Gradient) | Separation Principle | Reference |

| Silica Gel | Chloroform:Methanol (increasing methanol %) | Adsorption (Normal Phase) | semanticscholar.org |

| Reversed-Phase C18 | Methanol:Water (increasing methanol %) | Partition (Reversed Phase) | google.com |

| Diaion HP-20 Resin | Water:Methanol (increasing methanol %) | Adsorption | acs.org |

| Sephadex LH-20 | Methanol | Size Exclusion | mdpi.com |

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of target compounds from the enriched fractions obtained via column chromatography. mdpi.combuketov.edu.kz This method utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to superior separation efficiency compared to standard column chromatography. warwick.ac.uk

For the isolation of triterpenoid saponins like this compound, reversed-phase columns (e.g., C18) are most commonly employed. ingentaconnect.comresearchgate.net The separation is meticulously optimized by adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic acid to improve peak shape and resolution. ingentaconnect.comresearchgate.net

The process involves injecting the partially purified fraction onto the semi-preparative column. A gradient elution program is run, and the eluate is monitored by a detector (e.g., UV or Evaporative Light Scattering Detector - ELSD). The fraction corresponding to the peak of the target compound is collected with a fraction collector. etconanalytical.com The purity of the isolated compound is then confirmed using analytical HPLC. This technique is essential for obtaining high-purity compounds required for structural elucidation and biological assays. buketov.edu.kzwarwick.ac.uk

Table 3: Example of a Semi-Preparative HPLC System for Saponin Purification

| Parameter | Description | Example |

| System | High-Performance Liquid Chromatography system equipped for semi-preparative scale. etconanalytical.com | YL Semi-Preparative HPLC System or similar. etconanalytical.com |

| Column | Reversed-Phase C18 column with a larger internal diameter (e.g., 10 mm) than analytical columns. etconanalytical.comthermofisher.com | ZORBAX SB-C18 (e.g., 10 mm x 150 mm, 5 µm). ingentaconnect.cometconanalytical.com |

| Mobile Phase | A gradient of an organic solvent and acidified water. ingentaconnect.com | Acetonitrile and 0.1% aqueous formic acid. ingentaconnect.com |

| Flow Rate | Higher than analytical scale, typically in the range of 2-10 mL/min. thermofisher.com | 5 mL/min. thermofisher.com |

| Detection | UV detector monitoring at a specific wavelength or an ELSD for compounds lacking a strong chromophore. nih.gov | UV or ELSD. nih.gov |

| Fraction Collection | Automated collection of peaks based on time or detector signal. etconanalytical.com | Programmed fraction collector. etconanalytical.com |

Structural Elucidation and Stereochemical Characterization of 23z Coumaroylhederagenin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms. For (23Z)-Coumaroylhederagenin, a suite of 1D and 2D NMR experiments was instrumental in identifying its core framework and the spatial arrangement of its constituent parts. acs.orgwikipedia.org

1D NMR (¹H NMR, ¹³C NMR, DEPT) for Core Structure Identification

The initial steps in the structural determination involved the acquisition and analysis of one-dimensional NMR spectra. The ¹H NMR spectrum of this compound revealed characteristic signals that pointed towards an oleanane (B1240867) triterpene skeleton. acs.org Key signals included six tertiary methyl singlets, an olefinic proton signal at δ 5.26 (br t), which is characteristic of the H-12 proton in an oleanane framework, and an oxymethine proton at δ 3.45 (1H, br t, J = 7.8 Hz), corresponding to H-3. acs.org Additionally, a signal at δ 2.79 (1H, dd, J = 11.6, 1.9 Hz) was attributed to the Hβ-18 proton, a typical feature of oleanolic acid derivatives. acs.org

The ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments provided a complete count of the carbon atoms and their types (CH, CH₂, CH₃, and quaternary carbons), further substantiating the presence of a hederagenin-based structure. These spectra, in conjunction with the proton data, allowed for the initial assignment of the core triterpenoid (B12794562) structure. mdpi.com

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Orientation

To establish the precise connectivity of protons and carbons and to determine the stereochemistry, a series of two-dimensional NMR experiments were conducted. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks within the molecule, allowing for the tracing of spin systems and confirming the assignments made from the ¹H NMR spectrum. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon atoms, the HMQC or HSQC spectrum provided unambiguous C-H one-bond correlations, solidifying the assignments of the carbon skeleton. wikipedia.orgcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique was crucial in establishing long-range (two- and three-bond) correlations between protons and carbons. youtube.com A key HMBC correlation was observed between the H-23 protons (δH 3.79, 4.26) and the carbonyl carbon of the coumaroyl moiety at C-9′ (δC 167.2). acs.org This correlation definitively placed the (Z)-coumaroyl group at the C-23 position of the hederagenin (B1673034) core. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided critical information about the spatial proximity of protons. creative-biostructure.com Key NOESY correlations were observed between the H-23 protons and both the H-3 and H-6 protons. acs.org Furthermore, a correlation between H-3 and H-5 was detected. acs.org These correlations not only confirmed the attachment of the coumaroyl group at C-23 but also established the β-orientation of the hydroxyl group at the C-3 position. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was employed to determine the precise molecular formula of this compound. The analysis yielded a molecular formula of C₃₉H₅₄O₆, which was consistent with the proposed structure of a hederagenin core esterified with a coumaroyl group. acs.org The mass spectrum also displayed characteristic fragmentation peaks of oleanolic acid at m/z 248, 203, 133, and 119. acs.org A significant fragment ion at m/z 147 was also observed, corresponding to the coumaroyl moiety. acs.org

Confirmation of the (23Z)-Coumaroyl Moiety and Hederagenin Core

The collective spectroscopic data unequivocally confirmed the structure of the compound as this compound. The ¹H and ¹³C NMR data were fully consistent with a hederagenin core. The attachment of the coumaroyl group at C-23 was definitively established through the HMBC correlation between the C-23 protons and the coumaroyl carbonyl carbon. acs.org The Z-configuration of the coumaroyl double bond was determined based on the coupling constants and chemical shifts of the olefinic protons in the ¹H NMR spectrum, which differed from those of its (E)-isomer. acs.org

Comparative Spectroscopic Analysis with Related Oleanane Triterpenes and Isomers

The structural assignment of this compound was further solidified by comparing its spectroscopic data with those of known related oleanane triterpenes and its isomers. tandfonline.comtandfonline.com For instance, a direct comparison was made with its geometric isomer, (23E)-Coumaroylhederagenin. acs.org While both compounds shared the same molecular formula and a similar hederagenin core, their NMR spectra showed distinct differences in the chemical shifts and coupling constants of the coumaroyl moiety's protons, allowing for their unambiguous differentiation. acs.org The spectroscopic data was also compared to that of hederagenin and oleanolic acid, the parent triterpene structures, which showed many similarities in the triterpene core region of the spectra, further validating the proposed structure. acs.orgtandfonline.com

Biosynthesis and Biotransformation Pathways

Proposed Biogenetic Route from Hederagenin (B1673034) via Coumaroylation

The biosynthesis of the (23Z)-Coumaroylhederagenin backbone begins with the cytosolic mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the 30-carbon precursor, 2,3-oxidosqualene (B107256). tandfonline.comnih.gov This linear precursor is the critical branching point for the synthesis of both primary sterols and secondary triterpenoids. nih.gov An oxidosqualene cyclase (OSC) enzyme, specifically β-amyrin synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene scaffold, β-amyrin. nih.gov

Following the initial cyclization, the β-amyrin skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes, to produce the hederagenin aglycone. nih.gov Hederagenin is a common aglycone found in many saponins (B1172615). nih.govresearchgate.net

The final and defining step in the formation of this compound is the acylation of the hederagenin backbone. It is proposed that a specific acyltransferase enzyme catalyzes the esterification of the C-23 hydroxyl group of hederagenin with a p-coumaroyl group. The isolation of this compound, its (23E) isomer, and the precursor hederagenin from the same plant, Ludwigia octovalvis, provides strong circumstantial evidence for this direct biogenetic link. tandfonline.comtandfonline.comresearchgate.net This reaction, known as coumaroylation, results in the final compound, with the "(23Z)-" designation specifying the cis configuration of the double bond in the attached coumaroyl moiety.

Enzymatic Mechanisms Involved in Acylation Reactions

The acylation of triterpenoid (B12794562) saponins is a key step in generating structural diversity and is catalyzed by specific acyltransferases. nih.govresearchgate.net These enzymes typically transfer an acyl group from an activated acyl-CoA thioester to a hydroxyl or amine group on the substrate. researchgate.net

Several families of plant acyltransferases are known to be involved in the modification of specialized metabolites. frontiersin.org The most prominent among these for acylating saponins is the BAHD acyltransferase superfamily. researchgate.net This family of enzymes is responsible for the biosynthesis of a wide array of plant secondary metabolites. researchgate.net Within the BAHD family, Clade Vb enzymes characteristically use hydroxycinnamoyl-CoAs, such as p-coumaroyl-CoA, as their acyl donors. researchgate.net It is highly probable that a BAHD-family acyltransferase is responsible for the coumaroylation of hederagenin at the C-23 position. The enzymatic reaction would involve the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the C-23 hydroxyl group of the hederagenin aglycone.

Other enzyme families, such as serine carboxypeptidase-like (SCPL) acyltransferases, have also been identified as catalysts for the acylation of triterpenoid saponins, like the avenacins in oats. tandfonline.comfrontiersin.org Additionally, membrane-bound O-acyltransferase (MBOAT) family proteins are known to acetylate pentacyclic triterpenes. frontiersin.org While BAHD acyltransferases are the most likely candidates, these other enzyme classes represent alternative possibilities for catalyzing the coumaroylation of hederagenin.

Potential for in vitro Biotransformation Studies

The production of this compound through biotechnological means presents a promising avenue for future research. In vitro biotransformation studies could enable the targeted synthesis of this compound, overcoming the challenges of isolation from natural sources. Such an approach would typically involve heterologous expression of the key biosynthetic genes in a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). mdpi.com

A potential strategy for the in vitro biotransformation would involve the following steps:

Gene Discovery: Identification and isolation of the specific acyltransferase gene responsible for the coumaroylation of hederagenin from a source plant like Ludwigia octovalvis. This is often achieved through transcriptome analysis of the plant tissue where the compound is actively produced.

Heterologous Expression: The identified acyltransferase gene would be cloned and expressed in a suitable microbial host. Engineered microbial strains are often used to verify the function of key genes in saponin (B1150181) biosynthesis. mdpi.com

Biotransformation: The engineered microorganism, or a cell-free extract containing the expressed enzyme, would be supplied with the precursor hederagenin and an activated p-coumaroyl donor (e.g., p-coumaroyl-CoA). The enzyme would then catalyze the conversion of hederagenin to this compound.

This synthetic biology approach has been successfully used for the production and diversification of other complex plant metabolites, including other saponins. mdpi.com It offers a powerful tool for producing specific, high-value compounds and for creating novel derivatives through combinatorial biosynthesis. researcher.life

Biological Activities and Mechanistic Investigations of 23z Coumaroylhederagenin

In vitro Cytotoxicity against Human Cancer Cell Lines

(23Z)-Coumaroylhederagenin has demonstrated significant cytotoxic effects against human cancer cell lines in laboratory studies.

Oral Epidermoid Carcinoma (KB)

Research has shown that this compound exhibits notable cytotoxic activity against human oral epidermoid carcinoma (KB) cells. acs.orgpolimi.itnih.govpolimi.it In one study, the compound was evaluated for its cytotoxic effects after 72 hours of treatment, revealing a potent inhibitory concentration (IC50) value. acs.org

Colorectal Carcinoma (HT29)

Similar to its effect on KB cells, this compound has also been found to be significantly cytotoxic to human colorectal carcinoma (HT29) cells. acs.orgpolimi.itnih.govpolimi.it Studies have reported its IC50 value against this cell line, highlighting its potential as an anticancer agent. acs.org The potency of this compound against both KB and HT29 cell lines was found to be comparable to the clinically used anticancer drug, etoposide. acs.org

| Cell Line | Compound | IC50 (µM) |

| Oral Epidermoid Carcinoma (KB) | This compound | 1.2 |

| Colorectal Carcinoma (HT29) | This compound | 3.6 |

| Oral Epidermoid Carcinoma (KB) | Etoposide (VP-16) | 1.1 |

| Colorectal Carcinoma (HT29) | Etoposide (VP-16) | 2.3 |

Induction of Apoptosis in Cancer Cell Lines

The cytotoxic properties of this compound are believed to be linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis can be initiated through two main pathways: the intrinsic pathway, which responds to internal stimuli like DNA damage or oxidative stress, and the extrinsic pathway, which is triggered by external signals through death receptors on the cell surface. teachmeanatomy.infofrontierspartnerships.org Both pathways converge to activate caspases, a family of proteases that execute the process of cell death. nih.govnih.gov The failure of cancer cells to undergo apoptosis is a key factor in tumor development and progression. nih.gov Research suggests that the molecular structure of this compound allows it to interact with cellular membranes and signaling pathways, thereby modulating processes that can lead to apoptosis.

Antioxidative Properties and Scavenging Activity

This compound is recognized for its antioxidative capacity, which contributes to its range of biological activities. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant properties of natural compounds like this compound are often evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netmdpi.com The presence of a coumaroyl moiety in its structure is thought to play a role in its antioxidant effects.

Anti-Inflammatory Modulations

The anti-inflammatory properties of this compound are another area of active investigation. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases.

Potential Enzyme Inhibition in Inflammatory Pathways

The anti-inflammatory effects of compounds are often attributed to their ability to inhibit key enzymes in inflammatory pathways. One such enzyme is cyclooxygenase-2 (COX-2), which is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. frontiersin.orgtg.org.aunih.gov While direct studies on the inhibitory effect of this compound on COX-2 are limited, its structural relative, hederagenin (B1673034), has been shown to inhibit the expression of COX-2. chemfaces.cn This suggests a potential mechanism by which this compound may exert its anti-inflammatory effects. The inhibition of inflammatory pathways is a critical therapeutic strategy for a range of conditions. nih.gov

Enzyme Activity Inhibition Studies

The therapeutic potential of natural compounds often lies in their ability to selectively interact with and modulate the activity of specific enzymes. This compound, a triterpenoid (B12794562) saponin (B1150181), and its related isomers have been the subject of investigations to elucidate their enzyme inhibitory profiles. These studies are crucial for understanding the molecular basis of their biological effects.

Modulation of ATP-Citrate Lyase (ACL) Activity (with reference to related isomers)

ATP-citrate lyase (ACL) is a pivotal enzyme in cellular metabolism, playing a key role in the synthesis of acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis. stuartxchange.org The inhibition of ACL is a promising strategy for the management of metabolic disorders and certain cancers that exhibit upregulated lipogenesis. tandfonline.com

Recent research has shed light on the inhibitory potential of coumaroylhederagenin isomers against ACL. Specifically, the (23E)-isomer of coumaroylhederagenin has demonstrated notable inhibitory effects on ATP-citrate lyase. In a comprehensive study, (23E)-Coumaroylhederagenin was identified as a potent inhibitor of ACL with an IC50 value of 4.7 µM . mdpi.com This finding is significant as it establishes a direct molecular target for this class of compounds.

The study also investigated other related triterpenoids, providing a broader context for the structure-activity relationship of these molecules as ACL inhibitors. For instance, 3β-O-trans-caffeoyl-olean-12-en-28-oic acid and 3β-acetyl-ursolic acid also exhibited potent ACL inhibition with IC50 values of 1.6 µM and 2.0 µM, respectively. mdpi.com This suggests that the triterpenoid scaffold is a promising backbone for the design of novel ACL inhibitors. While the inhibitory activity of the (23Z)-isomer against ACL has not been specifically reported, the potent activity of its (23E)-isomer strongly suggests that it may have a similar or comparable inhibitory profile.

| Compound Name | Target Enzyme | IC50 Value (µM) |

| (23E)-Coumaroylhederagenin | ATP-Citrate Lyase (ACL) | 4.7 |

| 3β-O-trans-caffeoyl-olean-12-en-28-oic acid | ATP-Citrate Lyase (ACL) | 1.6 |

| 3β-acetyl-ursolic acid | ATP-Citrate Lyase (ACL) | 2.0 |

Table 1: Inhibitory activity of (23E)-Coumaroylhederagenin and related triterpenoids against ATP-Citrate Lyase (ACL). mdpi.com

General Inhibitory Effects on Enzyme Activity at the Cellular Level

While specific data on the broad-spectrum enzyme inhibitory profile of this compound at the cellular level is limited, studies on the crude extracts of Ludwigia octovalvis, from which this compound is isolated, have shown inhibitory activities against digestive enzymes. The hydroalcoholic extract of L. octovalvis and its ethyl acetate (B1210297) fraction demonstrated inhibitory effects on pancreatic lipase (B570770) and α-glucosidase. stuartxchange.orgresearchgate.net Although these effects cannot be directly attributed to this compound alone, it suggests that the constituent compounds, including the coumaroylhederagenin isomers, may contribute to these activities. The cytotoxic effects observed for this compound against various cancer cell lines also indirectly point towards the inhibition of crucial cellular enzymes involved in cell proliferation and survival. tandfonline.comtandfonline.com

Cellular and Molecular Mechanistic Explorations

The biological activities of this compound are underpinned by its interactions with various cellular components and its ability to modulate key molecular pathways. Understanding these mechanisms is essential for the development of this compound for potential therapeutic applications.

Modulation of Cell Signaling Pathways

This compound and its parent compound, hederagenin, have been shown to modulate a variety of cell signaling pathways that are critical for cell growth, proliferation, and survival. The cytotoxic and anti-inflammatory effects of these compounds are often mediated through their influence on these pathways.

Studies on hederagenin and its derivatives have revealed their ability to interfere with several key signaling cascades, including:

STAT3 Pathway: Hederagenin has been found to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival. frontiersin.org

PI3K/AKT Pathway: Hederagenin derivatives have been shown to downregulate the expression of PI3K and AKT, and reduce the phosphorylation of these proteins, thereby inhibiting a crucial survival pathway in cancer cells. acs.org

NF-κB Pathway: The anti-inflammatory effects of hederagenin derivatives are partly attributed to their ability to suppress the NF-κB signaling pathway. researchgate.net

MAPK Pathway: Hederagenin derivatives have also been observed to affect the MAPK signaling pathway, including the phosphorylation of ERK, JNK, and p38. researchgate.net

While these studies have primarily focused on hederagenin or other derivatives, the structural similarity of this compound suggests that it likely shares the ability to modulate these critical signaling pathways, contributing to its observed biological activities.

Interaction with Cellular Membranes

As a saponin, this compound possesses an amphiphilic structure, which predisposes it to interact with cellular membranes. The interaction of saponins (B1172615) with lipid bilayers is a well-documented phenomenon and is believed to be a key mechanism underlying their biological effects, including cytotoxicity and antimicrobial activity. acs.orgnih.govresearchgate.net

The interaction of triterpenoid saponins with cellular membranes can lead to a variety of effects, including:

Membrane Permeabilization: Saponins can insert into the lipid bilayer, leading to the formation of pores and an increase in membrane permeability. nih.gov This can disrupt cellular homeostasis and lead to cell death.

Alteration of Membrane Fluidity: The insertion of saponins into the membrane can alter its fluidity, which can in turn affect the function of membrane-bound proteins and signaling complexes. frontiersin.orgkhanacademy.org

Interaction with Membrane Components: Some saponins have been shown to interact specifically with membrane components like cholesterol, leading to the formation of complexes that can disrupt membrane integrity. researchgate.net

While direct studies on the interaction of this compound with cellular membranes are not yet available, the general behavior of triterpenoid saponins provides a strong indication of its likely mechanism of action at the membrane level. Molecular dynamics simulations of other saponins have shown that their location and orientation within the lipid bilayer are dependent on their chemical structure, particularly the nature of the sugar chains attached to the aglycone backbone. acs.orgnih.gov

Implications for Mitochondrial Function

Mitochondria are central to cellular life and death, playing a critical role in energy production, reactive oxygen species (ROS) generation, and the regulation of apoptosis. nih.govmdpi.com A growing body of evidence suggests that the cytotoxic effects of hederagenin and its derivatives are mediated through the induction of mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. frontiersin.orgnih.govresearchgate.net

The key mitochondrial events induced by hederagenin and its derivatives include:

Reduction of Mitochondrial Membrane Potential (ΔΨm): A decrease in the mitochondrial membrane potential is an early and critical event in apoptosis. Hederagenin has been shown to cause a significant decrease in ΔΨm in cancer cells. frontiersin.orgresearchgate.netnih.gov

Increased Production of Reactive Oxygen Species (ROS): Hederagenin can induce the generation of ROS, which can lead to oxidative stress and further damage to mitochondrial components, ultimately triggering apoptosis. frontiersin.orgnih.govwikipedia.orgmdpi.com

Release of Pro-apoptotic Factors: The disruption of the mitochondrial membrane leads to the release of pro-apoptotic proteins such as cytochrome c from the intermembrane space into the cytosol. frontiersin.orgcncb.ac.cn

Activation of Caspases: The released cytochrome c activates the caspase cascade, particularly caspase-9 and the executioner caspase-3, leading to the dismantling of the cell. frontiersin.orgnih.govcncb.ac.cn

Structure Activity Relationship Sar Studies of 23z Coumaroylhederagenin and Its Analogues

Comparison with Isomeric Forms: (23E)-Coumaroylhederagenin and (3Z)-Coumaroylhederagenin

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is clearly illustrated when comparing (23Z)-Coumaroylhederagenin with its isomers, (23E)-Coumaroylhederagenin and (3Z)-Coumaroylhederagenin. These three compounds, all new oleanane-type triterpenes isolated from the plant Ludwigia octovalvis, share the same molecular formula but differ in the geometry around a double bond or the position of a substituent. researchgate.nettandfonline.comtandfonline.com

A study evaluating their cytotoxic effects against human oral epidermoid carcinoma (KB) and colorectal carcinoma (HT29) cell lines revealed that all three isomers exhibit significant activity, with IC50 values ranging from 1.2 to 3.6 microM. researchgate.nettandfonline.comtandfonline.com This suggests that the fundamental oleanane (B1240867) framework coupled with a coumaroyl group is crucial for this cytotoxic potential. While the initial reports highlight their collective efficacy, further detailed comparative studies are necessary to parse out the specific contribution of each isomeric form to the observed cytotoxicity.

| Compound | Target Cell Lines | Cytotoxic Activity (IC50) |

| This compound | Human oral epidermoid carcinoma (KB), Colorectal carcinoma (HT29) | 1.2-3.6 µM researchgate.nettandfonline.comtandfonline.com |

| (23E)-Coumaroylhederagenin | Human oral epidermoid carcinoma (KB), Colorectal carcinoma (HT29) | 1.2-3.6 µM researchgate.nettandfonline.comtandfonline.com |

| (3Z)-Coumaroylhederagenin | Human oral epidermoid carcinoma (KB), Colorectal carcinoma (HT29) | 1.2-3.6 µM researchgate.nettandfonline.comtandfonline.com |

Influence of Coumaroyl Moiety Stereochemistry on Biological Activity

The coumaroyl group, an acyl substituent derived from coumaric acid, plays a pivotal role in the bioactivity of these triterpenoid (B12794562) saponins (B1172615). The stereochemistry of this moiety, specifically the Z or E configuration of the double bond within the coumaroyl group, can influence the molecule's interaction with biological targets. Research on other natural products has shown that the geometry of a cinnamoyl substituent, which is structurally related to the coumaroyl group, can affect antitumor activity. sinica.edu.tw For instance, cis-3-O-p-hydroxycinnamoyl ursolic acid was found to be slightly more effective at inhibiting tumor growth than its trans-isomer. sinica.edu.tw

Contribution of the Hederagenin (B1673034) Skeleton to Bioactivity

The hederagenin core, a pentacyclic triterpenoid, serves as the foundational scaffold for this compound and its analogues. Hederagenin itself is a biologically active molecule, known to possess a wide array of pharmacological properties, including anti-inflammatory, anti-tumor, and antiviral activities. nih.govnih.gov The bioactivity of hederagenin is attributed to its ability to interact with cellular membranes and modulate various signaling pathways. nih.govbiosynth.com

Structural modifications to the hederagenin skeleton at positions such as C-3, C-23, and C-28 are known to significantly impact its biological effects. nih.gov The addition of a coumaroyl group at the C-23 position, as seen in this compound, is a prime example of how derivatization of the hederagenin backbone can lead to potent bioactive compounds. The hederagenin skeleton provides the necessary three-dimensional structure that orients the coumaroyl moiety in a way that facilitates its interaction with biological targets, thereby contributing to the observed cytotoxic and other potential therapeutic effects.

Systematic Evaluation of Acyl Substituents on Oleanane Triterpenes

The study of this compound is part of a broader investigation into the structure-activity relationships of oleanane triterpenes. The type and position of acyl substituents on the oleanane skeleton are critical determinants of biological activity. For example, in oleanolic acid, another oleanane triterpene, the nature of the acyl group at the C-3 position has been shown to be a crucial pharmacophore. nih.gov

Systematic studies have revealed that modifications at various positions on the oleanane ring system can lead to significant changes in bioactivity. For instance, the introduction of different substituents at the C-28 position of hederagenin has resulted in derivatives with enhanced potency. nih.gov Similarly, the presence of a cinnamoyl substituent in oleanane and ursane (B1242777) type triterpenoids has been linked to antitumor activity. sinica.edu.tw The investigation of compounds like this compound, with its specific acyl group at a defined position, contributes valuable data to the overarching understanding of how to design and synthesize novel oleanane-based therapeutic agents with improved efficacy and selectivity.

Chemical Synthesis and Semi Synthesis of 23z Coumaroylhederagenin and Its Derivatives

Strategies for the Esterification of Hederagenin (B1673034)

Hederagenin possesses multiple reactive sites, including hydroxyl groups at C-3 and C-23, and a carboxyl group at C-28, which allow for a wide range of chemical modifications. frontiersin.orgrsc.org The esterification of the C-23 hydroxyl group is a key step in the synthesis of (23Z)-coumaroylhederagenin. Various strategies have been employed to achieve this, often involving the use of activating agents and protecting groups to ensure regioselectivity.

General esterification methods for triterpenes, which can be applied to hederagenin, often utilize the corresponding acid anhydride (B1165640) or acid chloride in the presence of a base and a catalyst. For instance, a common method involves reacting the triterpene with an acid anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in pyridine, often under reflux conditions. researchgate.net Another approach involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with an activator such as 1-hydroxybenzotriazole (B26582) (HOBT) to facilitate the condensation between the carboxylic acid (coumaric acid) and the alcohol (hederagenin). mdpi.com

Enzymatic esterification presents a greener alternative to chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used to catalyze the esterification of phenylpropanoid acids, including p-coumaric acid, with various alcohols. bioline.org.br This biocatalytic approach can offer high selectivity and milder reaction conditions, potentially avoiding the need for protecting groups. medcraveonline.com

| Esterification Strategy | Reagents and Conditions | Key Features | Reference |

| Acid Anhydride Method | Acid anhydride, DMAP, pyridine, reflux | Commonly used, good yields | researchgate.net |

| Coupling Agent Method | Carboxylic acid, EDC, HOBT, base | Mild conditions, suitable for sensitive substrates | mdpi.com |

| Enzymatic Method | Carboxylic acid, Lipase (e.g., CAL-B), organic solvent | High selectivity, environmentally friendly | bioline.org.brmedcraveonline.com |

Stereoselective Synthesis of the (23Z)-Coumaroyl Moiety

The geometry of the double bond in the coumaroyl moiety significantly influences the biological activity of the resulting ester. The synthesis of the (23Z)-isomer requires stereoselective methods to favor its formation over the more thermodynamically stable (E)-isomer. The (Z)- and (E)-isomers of coumaroyl esters of triterpenes can exist in equilibrium and may interconvert, particularly when exposed to light. uliege.be

Several synthetic strategies can be employed to obtain (Z)-hydroxycinnamic acids. One approach involves the partial hydrogenation of the corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, which selectively reduces the triple bond to a (Z)-double bond. Another method is the Wittig reaction, where the choice of reactants and reaction conditions can influence the stereochemical outcome. The use of specific phosphonium (B103445) ylides can favor the formation of the Z-alkene. mdpi.com

Furthermore, photochemical isomerization can be used to convert the more stable (E)-isomer to the (Z)-isomer. This process typically involves irradiating a solution of the (E)-isomer with UV light of a specific wavelength, leading to a photostationary state with a mixture of both isomers from which the (Z)-isomer can be isolated.

| Synthetic Method | Description | Key Considerations | Reference |

| Partial Hydrogenation | Reduction of an alkynoic acid using a poisoned catalyst (e.g., Lindlar's catalyst). | Catalyst deactivation is crucial to prevent over-reduction. | - |

| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide. | The structure of the ylide and reaction conditions determine the Z/E ratio. | mdpi.com |

| Photochemical Isomerization | UV irradiation of the (E)-isomer to induce E/Z isomerization. | Leads to a photostationary state; separation of isomers is required. | uliege.be |

Generation of Novel this compound Analogues for SAR Studies

To explore the structure-activity relationships (SAR) and optimize the biological activity of this compound, various analogues have been synthesized. These modifications typically involve alterations at different positions of the hederagenin scaffold or changes to the coumaroyl moiety.

Modifications at the hederagenin core often focus on the C-3 hydroxyl and C-28 carboxyl groups. For instance, acylation or the introduction of different functional groups at the C-3 position can influence the compound's lipophilicity and interaction with biological targets. researchgate.netmdpi.com The C-28 carboxyl group can be converted to esters or amides to modulate the molecule's polarity and pharmacokinetic properties. frontiersin.orgrsc.org

The coumaroyl moiety itself can also be modified. This includes changing the substitution pattern on the aromatic ring, such as the number and position of hydroxyl or methoxy (B1213986) groups. These changes can affect the electronic properties and hydrogen-bonding capabilities of the molecule. bioline.org.br Furthermore, replacing the coumaroyl group with other acyl groups, such as those derived from different phenylpropanoid acids, can provide valuable insights into the structural requirements for activity. nih.gov SAR studies have revealed that the esterification of p-coumaric acid can enhance its biological effects, suggesting that the ester linkage in this compound is crucial for its activity. nih.gov

| Analogue Type | Modification Strategy | Purpose of Modification | Reference |

| C-3 Modified Analogues | Acylation or functionalization of the C-3 hydroxyl group. | To alter lipophilicity and target interaction. | researchgate.netmdpi.com |

| C-28 Modified Analogues | Esterification or amidation of the C-28 carboxyl group. | To modulate polarity and pharmacokinetic profile. | frontiersin.orgrsc.org |

| Coumaroyl Moiety Analogues | Variation of substituents on the aromatic ring of the coumaroyl group. | To investigate electronic and hydrogen-bonding effects. | bioline.org.br |

| Acyl Group Variation | Replacement of the coumaroyl group with other acyl moieties. | To understand the structural requirements of the acyl chain for activity. | nih.gov |

Advanced Research Perspectives and Future Directions

Elucidation of Novel Cellular Targets and Signaling Cascades

Initial studies have shown that (23Z)-Coumaroylhederagenin and its isomers exhibit significant cytotoxicity against human tumor cell lines, including oral epidermoid carcinoma (KB) and colorectal carcinoma (HT29). tandfonline.com However, the precise molecular targets and the signaling pathways that are modulated by this compound are not yet fully understood. Future research will need to focus on identifying these targets to clarify the mechanisms behind its cytotoxic effects.

For instance, research on other natural compounds like curcumin (B1669340) has successfully identified its influence on pathways such as MMP-9, NF-κB, and JNK signaling in promoting apoptosis in cancer cells. nih.gov Similarly, geraniol (B1671447) has been found to suppress angiogenesis by downregulating the VEGF/VEGFR-2 signaling pathway. plos.org A similar approach, investigating key cellular processes like proliferation, apoptosis, and angiogenesis, could reveal the specific pathways affected by this compound.

Potential areas of investigation for this compound could include its effect on:

Ion Channels: Many natural toxins exert their effects by modulating ion channels, which can, in turn, affect cancer cell proliferation and metastasis. nih.gov

Enzyme Inhibition: A related compound, (23E)-coumaroylhederagenin, has shown notable inhibitory effects on ATP-citrate lyase (ACL), an important enzyme in lipid metabolism. mdpi.com This suggests that this compound could also target key metabolic enzymes.

Growth Factor Receptors: The interaction with growth factor receptors is another common mechanism for anti-cancer compounds. nih.gov

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

"Omics" technologies, which allow for the large-scale study of biological molecules, offer a powerful toolkit for understanding the systemic effects of compounds like this compound. nih.govnih.govhumanspecificresearch.org These high-throughput methods can provide a comprehensive snapshot of the cellular changes induced by the compound, helping to uncover its mechanism of action. nih.gov

Metabolomics can be used to analyze the complete set of metabolites within a biological system, revealing how this compound might alter cellular metabolism. nih.gov

Proteomics can identify changes in protein expression, providing clues about the cellular pathways that are activated or inhibited by the compound. nih.gov

Transcriptomics can measure changes in gene expression, offering insights into the genetic and regulatory networks affected by this compound. nih.gov

The integration of these omics approaches can help to build a holistic picture of the compound's biological effects and can be instrumental in identifying novel biomarkers for its activity. humanspecificresearch.orgfrontiersin.org

Development of Advanced In vitro Model Systems for Bioactivity Assessment

To accurately assess the bioactivity of this compound, researchers are moving beyond traditional 2D cell cultures to more complex in vitro models that better mimic human physiology. These advanced models can provide more reliable data on the compound's efficacy and potential toxicity.

Examples of advanced in vitro models include:

3D Spheroids: These are three-dimensional cell aggregates that can better replicate the microenvironment of a tumor.

Organoids: These are miniature, self-organizing 3D structures grown from stem cells that can mimic the structure and function of an organ.

Organs-on-a-chip: These are microfluidic devices that contain living cells in a continuously perfused microenvironment, allowing for the study of complex organ-level responses.

A study on a related hederagenin (B1673034) derivative from Ludwigia adscendens utilized in vitro assays to evaluate its antidiabetic, hepatoprotective, and cytotoxic activities. nih.gov The development of more sophisticated models will allow for a more nuanced understanding of the bioactivity of this compound.

Integration of Computational Chemistry in Mechanistic Predictions and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict molecular interactions and design new drug candidates with improved properties. longdom.orgnih.gov

Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. This can help to identify potential binding sites and to understand the forces that govern the interaction. monash.edu For example, molecular docking studies were used to examine the interactions of active compounds with ACC1 and ACL enzymes. mdpi.comdntb.gov.ua

Molecular dynamics simulations can then be used to study the movement of atoms and molecules over time, providing insights into the stability of the ligand-target complex and the conformational changes that may occur upon binding. pkusz.edu.cn These methods can be applied to this compound to predict its binding affinity to various protein targets and to guide the design of more potent derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.gov By analyzing the physicochemical properties of molecules, QSAR models can predict the activity of new, unsynthesized compounds. japsonline.com

This approach can be particularly useful for optimizing the structure of this compound to enhance its therapeutic effects while minimizing potential side effects. researchgate.net For instance, QSAR models have been successfully used to predict the antioxidant activity of derivatives of natural compounds. nih.gov A similar strategy could be employed to guide the synthesis of novel derivatives of this compound with improved cytotoxic or other beneficial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。